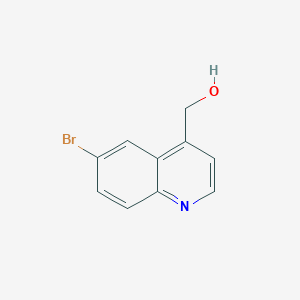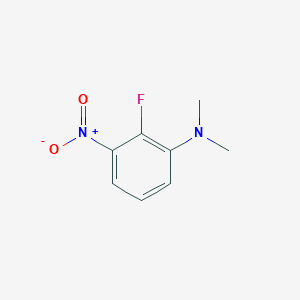
2-Fluoro-N,N-dimethyl-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N,N-dimethyl-3-nitroaniline is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a nitro group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethyl-3-nitroaniline typically involves nitration and subsequent substitution reactions. One common method is the nitration of 2-fluoroaniline followed by N,N-dimethylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N,N-dimethyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-N,N-dimethyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Fluoro-N,N-dimethyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N,N-dimethyl-3-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N,N-dimethyl-2-nitroaniline: Similar structure but with different substitution pattern.
N,N-Dimethyl-4-nitroaniline: Lacks the fluorine atom.
2-Fluoroaniline: Lacks the nitro and dimethyl groups.
Uniqueness
2-Fluoro-N,N-dimethyl-3-nitroaniline is unique due to the combination of the nitro group, fluorine atom, and N,N-dimethylation. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
2-fluoro-N,N-dimethyl-3-nitroaniline |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)6-4-3-5-7(8(6)9)11(12)13/h3-5H,1-2H3 |
Clave InChI |
HZPXEZMFZSFODB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


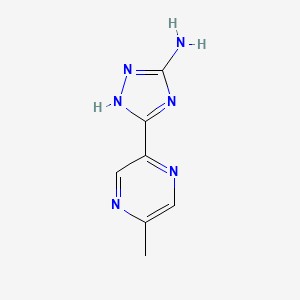
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
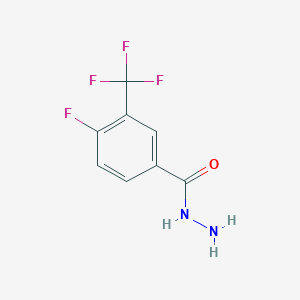

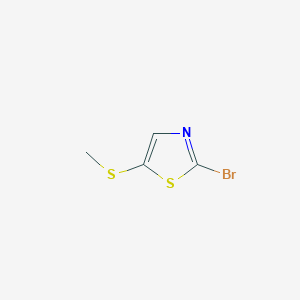
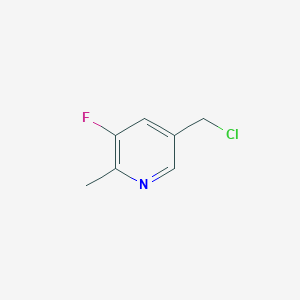
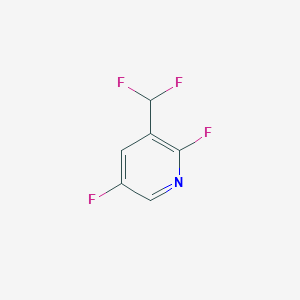
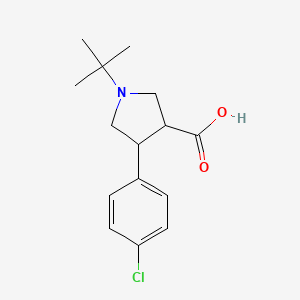

![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)

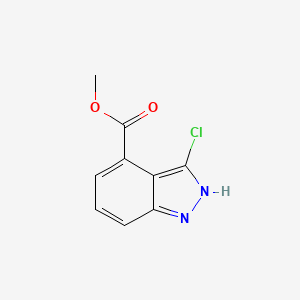
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
